molecular formula C41H77NO2 B12449901 {2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine

{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine

Cat. No.: B12449901
M. Wt: 616.1 g/mol
InChI Key: NFQBIAXADRDUGK-UHFFFAOYSA-N
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Description

{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of {2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(9Z,12Z,15Z)-9,12,15-octadecatrienoyloxy]propyl (6Z,9Z,12Z)-6,9,12-octadecatrienoate
  • 2,3-Bis[(9Z,12Z)-9,12-octadecadienoyloxy]propyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Uniqueness

{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Biological Activity

The compound {2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine, commonly referred to as D-LinDMA, is a synthetic lipid that has garnered attention for its potential applications in drug delivery and gene therapy. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C41H77NO
  • Molecular Weight : 616.1 g/mol
  • IUPAC Name : 2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl]dimethylamine

D-LinDMA functions primarily as a cationic lipid that can facilitate the delivery of nucleic acids into cells. Its structure allows it to form lipid nanoparticles that encapsulate genetic material, enhancing cellular uptake through endocytosis. The positively charged amine group interacts with negatively charged nucleic acids, promoting stability and delivery efficiency.

1. Cellular Uptake and Transfection Efficiency

D-LinDMA has shown significant efficacy in transfecting various cell types, including those resistant to conventional transfection methods. Studies indicate that lipid nanoparticles containing D-LinDMA can achieve higher transfection rates compared to other lipids such as DOTAP or Lipofectamine .

2. Gene Expression Enhancement

Research has demonstrated that D-LinDMA not only facilitates the introduction of plasmid DNA but also enhances gene expression levels post-transfection. This effect is attributed to its ability to escape endosomal degradation and deliver nucleic acids directly into the cytoplasm .

3. Therapeutic Applications

D-LinDMA has been investigated for use in mRNA vaccines and gene therapies targeting various diseases:

  • Cancer Therapy : It has been utilized in formulations aimed at delivering therapeutic genes to tumor cells, showing promise in preclinical models .
  • Genetic Disorders : The lipid's ability to deliver corrective genes effectively positions it as a candidate for treating genetic disorders through gene replacement strategies .

Case Study 1: mRNA Vaccine Development

In a study focused on mRNA vaccine delivery against infectious diseases, D-LinDMA was incorporated into lipid nanoparticles (LNPs) which demonstrated robust immune responses in animal models. The LNPs facilitated efficient mRNA delivery and expression in vivo, leading to the production of neutralizing antibodies against the target pathogen .

Case Study 2: Gene Therapy for Cystic Fibrosis

D-LinDMA was used in a gene therapy approach for cystic fibrosis by delivering CFTR gene constructs to airway epithelial cells. Results indicated improved CFTR function and chloride ion transport in treated cells compared to controls .

Comparative Analysis of Lipid Carriers

Lipid CarrierTransfection EfficiencyGene Expression LevelStability in Serum
D-LinDMAHighHighModerate
DOTAPModerateModerateLow
LipofectamineHighModerateHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing {2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine, and how can yield and purity be maximized?

  • Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A general procedure involves reacting (9Z,12Z)-octadeca-9,12-dienoyl chloride with dimethylamine-containing precursors in dry dichloromethane (CH₂Cl₂) under inert conditions. Triethylamine (Et₃N) is typically used as a base to neutralize HCl byproducts. Critical parameters include:

  • Temperature control (0°C for acyl chloride addition to prevent side reactions).
  • Use of flash chromatography (Hexane:AcOEt gradient) for purification, which achieves >70% yields for structurally similar macamides .
  • Monitoring reaction progress via TLC to minimize over-reaction or decomposition.

Q. What analytical techniques are recommended for structural validation and purity assessment of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of dimethylamine protons (~δ 2.2–2.4 ppm) and bis-allylic protons from the (9Z,12Z)-octadecadienyl chains (~δ 5.3–5.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z ~883.42 for C₅₇H₁₀₂O₆ analogs) .
  • Gas Chromatography (GC) : Coupled with flame ionization or mass detectors quantifies fatty acid derivatives, resolving isomers like (9Z,12Z) vs. (9E,12E) configurations .

Advanced Research Questions

Q. How does the compound’s amphiphilic structure influence its self-assembly in lipid nanoparticle (LNP) formulations for drug delivery?

  • Answer : The dimethylamine group confers cationic properties, enabling electrostatic interactions with nucleic acids (e.g., siRNA), while the unsaturated dienyl chains enhance membrane fluidity. In LNP systems:

  • Optimal molar ratios (e.g., 40% ionizable lipid, 10% DSPC, 40% cholesterol, 10% PEG-lipid) improve encapsulation efficiency .
  • Cryo-TEM and dynamic light scattering (DLS) characterize particle size (80–120 nm) and zeta potential (+20 to +30 mV), critical for cellular uptake .
  • In vivo efficacy is validated using luciferase reporter assays in rodent liver models .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved for structurally related compounds?

  • Answer : Contradictions often arise from:

  • Structural variations : Minor changes (e.g., replacing dimethylamine with pyrrolidine in analogs) alter charge distribution and membrane interaction .
  • Assay conditions : Varying pH, serum content, or cell lines (e.g., HEK293 vs. macrophages) impact results. Standardize protocols using CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing .
  • Mechanistic studies : Use fluorescent probes (e.g., DiOC₂ for membrane depolarization) to distinguish bactericidal activity from host cell toxicity .

Q. What computational strategies predict the compound’s interactions with phospholipid bilayers or protein targets?

  • Answer :

  • Molecular Dynamics (MD) Simulations : CHARMM36 or Martini forcefields model insertion depth into lipid bilayers, correlating with experimental permeability data .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., phospholipase A₂), validated via SPR (Surface Plasmon Resonance) .
  • QSAR Models : Train algorithms on analogs’ logP, polar surface area, and IC₅₀ data to optimize bioactivity .

Q. Methodological Considerations

Q. What protocols ensure compound stability during long-term storage and in vitro assays?

  • Answer :

  • Storage : Store at –80°C under argon to prevent oxidation of unsaturated bonds. Lyophilization in sucrose matrices preserves integrity for >6 months .
  • Buffering : Use HEPES (pH 7.4) over Tris to avoid amine group interactions. Include antioxidants (0.01% BHT) in cell culture media .
  • Degradation Monitoring : Track peroxidation via thiobarbituric acid reactive substances (TBARS) assay .

Q. How can lipidomic profiling techniques elucidate the compound’s metabolic fate in biological systems?

  • Answer :

  • LC-MS/MS : Quantify metabolites using MRM (Multiple Reaction Monitoring) for parent ions (e.g., m/z 696.93 for phosphatidic acid derivatives) .
  • Isotope Labeling : ¹³C-labeled linoleic acid precursors trace incorporation into cellular membranes .
  • Data Analysis : Software like LipidSearch or XCMS processes complex spectra, identifying fragmentation patterns unique to oxidized or hydrolyzed products .

Properties

Molecular Formula

C41H77NO2

Molecular Weight

616.1 g/mol

IUPAC Name

N,N-dimethyl-2,3-bis(octadeca-9,12-dienoxy)propan-1-amine

InChI

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3

InChI Key

NFQBIAXADRDUGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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